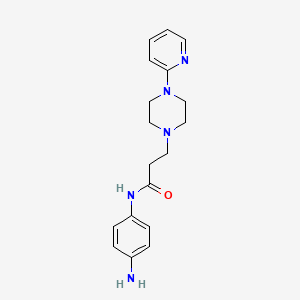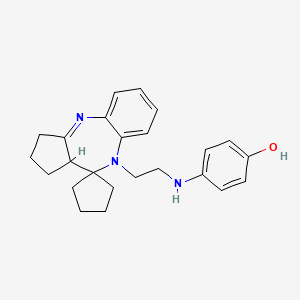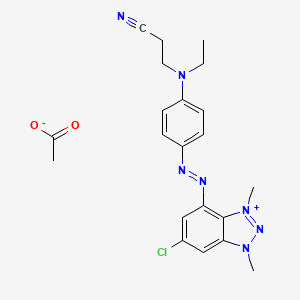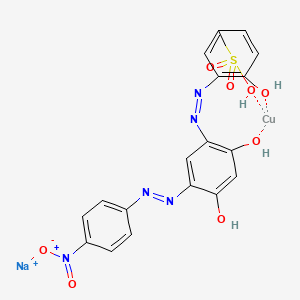
Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid brown 418 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein-based fibers such as wool, silk, and nylon. Acid brown 418 is known for its vibrant brown color and is widely used in the textile industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid brown 418 involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction typically occurs under acidic conditions, which facilitate the formation of the azo bond, a characteristic feature of azo dyes.
Industrial Production Methods
Industrial production of Acid brown 418 involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a phenolic compound to form the dye. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acid brown 418 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific reagents used.
科学的研究の応用
Acid brown 418 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to proteins.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of Acid brown 418 involves its interaction with protein fibers. The dye molecules form strong ionic bonds with the positively charged sites on the fibers, resulting in a durable and colorfast dyeing process. The sulfonic acid groups in the dye structure enhance its water solubility and facilitate the binding process.
類似化合物との比較
Similar Compounds
- Acid brown 75
- Acid brown 165
- Acid brown 355
Comparison
Acid brown 418 is unique due to its specific molecular structure, which provides excellent lightfastness and vibrant color. Compared to similar compounds, Acid brown 418 offers superior dyeing properties and is more widely used in industrial applications.
特性
CAS番号 |
83562-89-4 |
|---|---|
分子式 |
C18H13CuN5NaO8S+ |
分子量 |
545.9 g/mol |
IUPAC名 |
sodium;copper;3-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C18H13N5O8S.Cu.Na/c24-16-6-5-12(32(29,30)31)7-13(16)21-22-15-8-14(17(25)9-18(15)26)20-19-10-1-3-11(4-2-10)23(27)28;;/h1-9,24-26H,(H,29,30,31);;/q;;+1 |
InChIキー |
IUFQCDBXPFYCGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-].[Na+].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


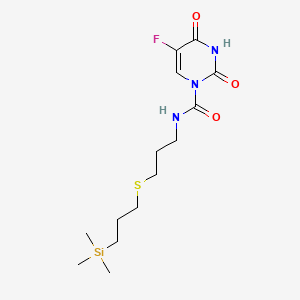
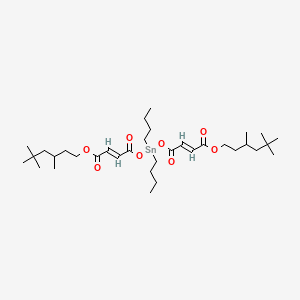
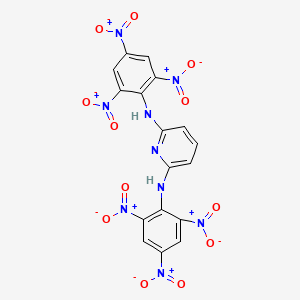

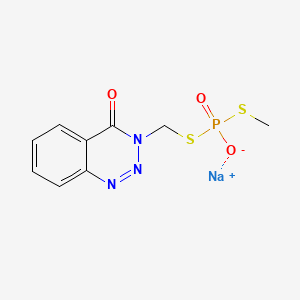

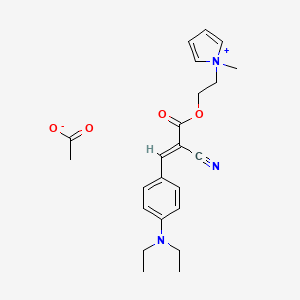
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)

